N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide
Description
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a nitrogen-containing heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) core modified with a 2-methoxyethyl group at the N1 position and a 4-propylbenzenesulfonamide moiety at the C7 position. The THQ scaffold is widely studied for its pharmacological relevance, particularly in opioid receptor modulation and kinase inhibition . The sulfonamide group enhances binding affinity to target proteins, while the 2-methoxyethyl and propyl substituents likely influence solubility, metabolic stability, and selectivity .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-5-17-7-11-20(12-8-17)27(24,25)22-19-10-9-18-6-4-13-23(14-15-26-2)21(18)16-19/h7-12,16,22H,3-6,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUTWAIVHLUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound integrates a tetrahydroquinoline moiety with a sulfonamide group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Tetrahydroquinoline core : A bicyclic structure that is often associated with various biological activities.
- Methoxyethyl side chain : Enhances solubility and may influence the compound's interaction with biological targets.
- Benzenesulfonamide group : Known for its role in several pharmacological applications.
Antimicrobial Properties
Sulfonamides have historically been recognized for their antimicrobial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) pathway, crucial for folate synthesis in bacteria. Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity against various strains of bacteria .
Antitumor Activity
The sulfonamide moiety is also linked to antitumor effects. Studies have shown that compounds containing this group can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .
Neuropharmacological Effects
Given the presence of the tetrahydroquinoline structure, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems and may exhibit activity as neuroprotective agents or cognitive enhancers .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as carbonic anhydrases and DHPS.
- Receptor Interaction : It may interact with various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : The compound's structural features may facilitate pathways leading to programmed cell death in cancer cells.
Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of sulfonamide derivatives, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional sulfa drugs .
Study 2: Antitumor Activity
A series of in vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, indicating early apoptotic events .
Data Table: Biological Activities Overview
Scientific Research Applications
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases and dihydropteroate synthase (DHPS), which are crucial for bacterial folate synthesis and tumor progression.
- Receptor Interaction : It may interact with receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Structural features may facilitate pathways leading to programmed cell death in cancer cells.
Antimicrobial Properties
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide exhibits potential antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting the DHPS pathway. This makes it a candidate for developing new antibiotics.
Antitumor Activity
The sulfonamide moiety is linked to antitumor effects. Studies indicate that compounds containing this group can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .
Neuropharmacological Effects
Given the presence of the tetrahydroquinoline structure, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems and may exhibit activity as neuroprotective agents or cognitive enhancers.
Case Study 1: Antimicrobial Efficacy
Research has demonstrated that sulfonamides similar to this compound show significant antibacterial activity against various strains of bacteria. This study highlights the compound's potential as a lead structure for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
A study investigating the apoptotic effects of sulfonamide derivatives revealed that compounds with similar structural features induced apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of carbonic anhydrases, suggesting a pathway for therapeutic intervention in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs in the tetrahydroquinoline-sulfonamide class. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
The 4-propylbenzenesulfonamide moiety enhances hydrophobicity relative to the methoxybenzenesulfonamide in IIIa, which could improve blood-brain barrier penetration .
Pharmacological Specificity: Unlike 14d, which exhibits mixed MOR efficacy, the target compound’s lack of a sulfamide group at C4 suggests a divergent mechanism, possibly favoring antagonism or allosteric modulation .
Synthetic Accessibility :
- The target compound can be synthesized via a modified version of the sulfonylation protocol used for IIIa (e.g., substituting benzenesulfonyl chloride with 4-propylbenzenesulfonyl chloride) .
- In contrast, 14d requires multi-step functionalization (e.g., butyrylation and naphthalenylmethylation), increasing synthetic complexity .
Pharmacological and Structural Insights
- Metabolic Stability: The 2-methoxyethyl group may reduce oxidative metabolism at the N1 position compared to alkyl chains in 14d or pyrrolidinone derivatives .
- Stereochemical Considerations : Similar to N-(1,2,3,4-THQ-4-yl)pyrrolidin-2-one , the target compound’s THQ core may adopt multiple diastereomeric forms, necessitating chiral resolution for optimal activity .
Preparation Methods
Reduction of Quinoline Derivatives
The tetrahydroquinoline core can be prepared through selective reduction of the corresponding quinoline derivatives. This approach typically employs catalytic hydrogenation or metal-mediated reduction protocols. The reduction methodology must be carefully controlled to ensure selective saturation of the heterocyclic ring while preserving the aromatic character of the carbocyclic ring.
Table 1: Conditions for Selective Reduction of Quinoline to Tetrahydroquinoline
Cyclization of 2-Aminophenethyl Derivatives
An alternative approach involves the cyclization of appropriately substituted 2-aminophenethyl derivatives. This method offers greater flexibility in introducing functionality at specific positions of the tetrahydroquinoline framework. The cyclization can be promoted through various methods including acid-catalyzed reactions, transition metal-mediated processes, or thermal conditions.
For the synthesis of 7-amino-substituted tetrahydroquinolines, starting with appropriately positioned nitro groups allows for subsequent reduction to reveal the amino functionality needed for sulfonamide formation. The cyclization typically proceeds through intramolecular nucleophilic attack by the amino group on an activated carbon center, often enhanced by electron-withdrawing groups or leaving groups.
N-alkylation with 2-Methoxyethyl Group
Direct N-alkylation Methods
The introduction of the 2-methoxyethyl group at the N-1 position can be achieved through direct alkylation of the tetrahydroquinoline nitrogen. This reaction typically employs 2-methoxyethyl halides or sulfonates as the alkylating agents in the presence of a suitable base.
Table 2: Direct N-alkylation Conditions for Tetrahydroquinoline Derivatives
The choice of base and solvent significantly influences the reaction outcome, with stronger bases like sodium hydride facilitating more rapid alkylation but potentially leading to side reactions. Milder conditions using potassium carbonate in acetonitrile often provide better selectivity despite longer reaction times.
Reductive Amination Approach
An alternative method involves reductive amination between the tetrahydroquinoline nitrogen and 2-methoxyacetaldehyde. This approach can be particularly advantageous when direct alkylation proves challenging due to steric hindrance or electronic factors.
The reductive amination typically proceeds through initial formation of an iminium intermediate, followed by selective reduction using hydride donors such as sodium cyanoborohydride or sodium triacetoxyborohydride. These reducing agents exhibit excellent chemoselectivity for iminium reduction over aldehyde reduction, allowing for efficient one-pot procedures.
Sulfonamide Formation at C-7 Position
Direct Sulfonylation
The formation of the sulfonamide linkage at the C-7 position represents a critical step in the synthesis. The reaction typically employs 4-propylbenzenesulfonyl chloride as the sulfonylating agent, which reacts with the amino group at C-7 under basic conditions.
Table 3: Sulfonylation Conditions for Aromatic Amines
The Schotten-Baumann conditions (aqueous base with organic solvent) often provide optimal results for sulfonamide formation, facilitating phase transfer while minimizing hydrolysis of the sulfonyl chloride. Pyridine serves as both base and solvent in many protocols, forming a reactive pyridinium intermediate that enhances the electrophilicity of the sulfonyl chloride.
Copper-Catalyzed Coupling Methods
Recent advancements in transition metal catalysis have enabled more sophisticated approaches to sulfonamide formation. Copper-catalyzed coupling between aryl halides and sulfonamides offers an alternative route, particularly valuable when the classical approach encounters selectivity issues.
The coupling typically employs copper(I) iodide as catalyst, with 1,10-phenanthroline or related diamine ligands, and proceeds through an oxidative addition/reductive elimination mechanism. These methods allow for coupling under milder conditions, potentially preserving sensitive functional groups.
One-Pot Sequential Methodologies
Integrated Synthetic Approaches
An efficient approach to the target compound involves sequential transformations in a one-pot or telescoped process, minimizing isolation and purification of intermediates. This strategy can significantly improve overall efficiency while reducing waste generation and handling losses.
For example, one viable sequence begins with a tetrahydroquinoline bearing a protected amino group at C-7. Following N-alkylation with 2-methoxyethyl bromide, deprotection of the amino group, and subsequent sulfonylation with 4-propylbenzenesulfonyl chloride provides the target compound in fewer operations than a fully stepwise approach.
Table 4: Sequential Reaction Conditions for Multi-Step Transformations
| Starting Material | Reagents | Conditions | Overall Yield (%) | Notes |
|---|---|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroquinoline | 1. K₂CO₃, 2-methoxyethyl bromide 2. Fe, NH₄Cl 3. 4-Propylbenzenesulfonyl chloride, TEA |
1. ACN, 70°C, 10h 2. EtOH/H₂O, 80°C, 3h 3. DCM, 0-25°C, 4h |
55-65 | Sequential one-pot |
| 7-Amino-1,2,3,4-tetrahydroquinoline | 1. 2-Methoxyethyl triflate, DIPEA 2. 4-Propylbenzenesulfonyl chloride |
1. DCM, 0-25°C, 3h 2. Pyridine, 0-25°C, 4h |
65-75 | Telescoped process |
Suzuki Coupling Approaches
For cases where direct functionalization proves challenging, palladium-catalyzed Suzuki coupling offers a powerful alternative. This approach is particularly valuable when introducing the propyl group into the benzenesulfonamide portion or when constructing complex aromatic systems.
Boronic acids or esters serve as nucleophilic coupling partners with aryl halides or triflates, typically in the presence of palladium(0) catalysts and inorganic bases. The coupling tolerates diverse functional groups and can be conducted under relatively mild conditions.
Purification and Characterization
Purification Methodologies
The purification of this compound demands careful consideration of its physicochemical properties. Common techniques include recrystallization, column chromatography, and preparative HPLC.
Table 5: Purification Methods for Tetrahydroquinoline Sulfonamide Derivatives
| Method | Solvent System | Recovery (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 75-85 | >98 | Efficient for gram-scale purification |
| Column Chromatography | Hexane/Ethyl Acetate (3:1 → 1:1) | 85-90 | >95 | Effective for complex mixtures |
| Preparative HPLC | Acetonitrile/Water + 0.1% Formic Acid | 90-95 | >99 | Highest purity, suitable for analytical samples |
| Acid-Base Extraction | DCM/Aqueous Acid-Base | 80-85 | >90 | Exploits basic nitrogen for purification |
Recrystallization often provides the most practical approach for large-scale purification, while chromatographic methods offer greater flexibility for handling complex mixtures. The basic nitrogen in the tetrahydroquinoline structure enables acid-base extraction strategies that can selectively separate the target compound from neutral impurities.
Analytical Characterization
Comprehensive characterization of the synthesized compound typically employs multiple complementary techniques to confirm structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural information, with characteristic signals for the tetrahydroquinoline framework (δ 1.8-2.8 ppm for aliphatic CH₂ groups), 2-methoxyethyl substituent (δ 3.3-3.8 ppm), and aromatic regions (δ 6.5-7.5 ppm). The NH of the sulfonamide typically appears as a broad singlet in the range of δ 9.0-10.0 ppm, while the methoxy group shows a distinctive singlet at approximately δ 3.3 ppm.
Mass spectrometry confirms the molecular weight, with high-resolution measurements verifying the exact molecular formula. Characteristic fragmentation patterns include loss of the 2-methoxyethyl group and cleavage of the sulfonamide bond, which serve as diagnostic indicators of structure.
Optimization Strategies and Scale-Up Considerations
Critical Parameters for Reaction Optimization
Several key parameters significantly impact the efficiency and selectivity of the synthetic pathways leading to this compound. Systematic optimization of these factors can substantially improve overall yields and product quality.
Table 6: Critical Parameters for Reaction Optimization
| Reaction Step | Parameter | Optimal Range | Impact on Outcome |
|---|---|---|---|
| N-alkylation | Base strength | K₂CO₃ to NaH | Stronger bases increase rate but may cause side reactions |
| N-alkylation | Solvent polarity | Moderate to high | Polar aprotic solvents (DMF, ACN) generally superior |
| N-alkylation | Temperature | 50-80°C | Higher temperatures accelerate reaction but may reduce selectivity |
| Sulfonylation | Base equivalents | 1.5-2.5 | Excess base neutralizes HCl byproduct and prevents protonation |
| Sulfonylation | Reaction concentration | 0.1-0.5 M | More dilute conditions favor mono-sulfonylation |
| Purification | Crystallization solvent | EtOH/Water, EtOAc/Hexane | Solvent selection critical for efficient crystallization |
Temperature control proves particularly crucial during sulfonylation, as elevated temperatures can promote multiple substitution or decomposition of the sulfonyl chloride through hydrolysis. Maintaining temperatures below 10°C during the initial mixing phase, followed by gradual warming to ambient temperature, often provides optimal selectivity.
Scale-Up Considerations
Translation of laboratory-scale procedures to larger quantities introduces additional challenges that require careful consideration:
Heat transfer becomes increasingly critical with scale, particularly for exothermic processes like sulfonylation and N-alkylation with strong bases. Controlled addition rates and efficient cooling systems help mitigate thermal runaway risks.
Mixing efficiency affects reaction homogeneity and can become limiting at larger scales. Optimization of impeller design, agitation rate, and vessel geometry helps ensure uniform conditions throughout the reaction medium.
Workup procedures often require modification during scale-up, with continuous liquid-liquid extraction potentially replacing separatory funnel operations, and tangential flow filtration offering advantages over traditional filtration for handling large volumes.
Alternative Synthetic Approaches
Late-Stage Functionalization Strategies
For the target compound, late-stage sulfonylation of a pre-functionalized 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-7-amine represents a viable alternative to early introduction of the sulfonamide functionality. This strategy offers greater flexibility in optimizing each transformation independently but may require more elaborate protecting group manipulations.
Convergent Synthesis Approaches
Convergent strategies involve the separate preparation of multiple complex fragments that are subsequently joined through key bond-forming reactions. For the target compound, this might involve separate synthesis of a functionalized tetrahydroquinoline core and 4-propylbenzenesulfonamide fragment, followed by coupling through appropriate functional group transformations.
While potentially more step-intensive, convergent approaches often offer advantages in overall efficiency and flexibility, particularly when diverse analogs are desired from common intermediate fragments.
Q & A
Basic: What are the key considerations in designing a synthesis pathway for this sulfonamide compound?
The synthesis of this compound requires multi-step optimization due to its tetrahydroquinoline core and sulfonamide functional group. Critical steps include:
- Protecting group strategies : For example, sulfonylation of the tetrahydroquinoline nitrogen often requires protection of reactive amines to prevent side reactions .
- Catalyst selection : Palladium catalysts or acid/base conditions may be used for coupling reactions, as seen in analogous tetrahydroquinoline sulfonamide syntheses .
- Purification : High-performance liquid chromatography (HPLC) is essential to isolate intermediates and the final product, with mobile phases optimized for polar functional groups .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroquinoline ring conformation and sulfonamide connectivity. Aromatic protons in the 6.5–8.5 ppm range and methoxyethyl protons (~3.3–3.8 ppm) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₃₁N₂O₃S: ~427.2) and detects impurities .
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~3300 cm⁻¹) confirm functional group integrity .
Basic: What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition screens : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Solubility profiling : Use PBS and DMSO solutions to determine solubility limits for in vitro studies .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DOE) : Systematically vary temperature (e.g., 60–100°C), solvent polarity (THF vs. DMF), and catalyst loadings to identify optimal conditions .
- In situ monitoring : Use LC-MS to track intermediate formation and adjust reaction times dynamically .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystalline purity .
Advanced: What strategies resolve stereochemical ambiguities in the tetrahydroquinoline core?
- Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers, referencing retention times of analogous compounds .
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted derivatives) to determine absolute configuration .
- NOESY NMR : Identify spatial proximity between methoxyethyl protons and aromatic hydrogens to infer ring conformation .
Advanced: How should researchers address contradictory bioactivity data across assays?
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) to rule out artifact interference .
- Metabolic stability testing : Check for metabolite interference using liver microsomes, as unstable compounds may produce conflicting results .
- Statistical analysis : Apply ANOVA to assess variability between biological replicates and identify outliers .
Advanced: What computational methods predict the impact of substituents on target binding?
- Molecular docking : Use AutoDock Vina to model interactions between the propylbenzenesulfonamide group and hydrophobic enzyme pockets .
- QSAR modeling : Coralate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous compounds .
- MD simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability under physiological conditions .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound remaining after 24 hours .
- Light exposure testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .
Advanced: What methodologies assess its drug-likeness and ADMET properties?
- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Caco-2 permeability assays : Measure apparent permeability (Papp) to predict intestinal absorption .
- hERG inhibition screening : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Advanced: How can off-target effects be systematically identified?
- Proteome-wide profiling : Employ affinity pulldown combined with mass spectrometry to identify unintended protein interactors .
- Kinase panel screening : Test against a panel of 100+ kinases to detect inhibitory promiscuity .
- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
